molecular formula C18H14F3N3OS B2854829 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 688335-50-4

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2854829
CAS No.: 688335-50-4
M. Wt: 377.39
InChI Key: YVMXSRLTHGZECE-UHFFFAOYSA-N
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Description

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that features a unique combination of an imidazole ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the imidazole ring or the acetamide group.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives or amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features that may interact with biological targets.

    Biology: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.

    Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the phenyl and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-imidazole: Lacks the thioether and trifluoromethyl groups, making it less lipophilic.

    N-(3-(trifluoromethyl)phenyl)acetamide: Lacks the imidazole ring, reducing its potential for metal coordination.

    1-phenyl-1H-imidazole-2-thiol: Contains a thiol group instead of a thioether, which can affect its reactivity and stability.

Uniqueness

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the combination of the imidazole ring, thioether linkage, and trifluoromethyl group. This combination provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(1-phenylimidazol-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-5-4-6-14(11-13)23-16(25)12-26-17-22-9-10-24(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMXSRLTHGZECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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